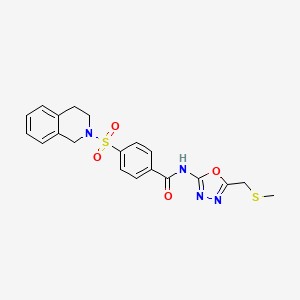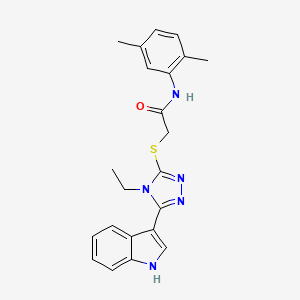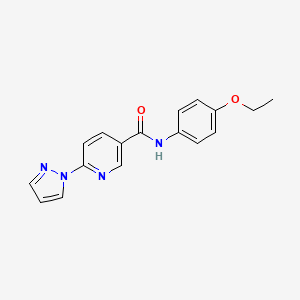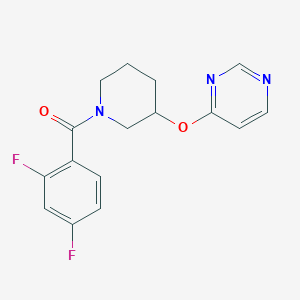
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound features a benzamide core substituted with a sulfonyl group linked to a dihydroisoquinoline moiety and an oxadiazole ring with a methylthioethyl substituent.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of larger, more complex molecules due to its reactive functional groups.
Catalysts: : Can be used in catalytic processes due to its unique structure.
Biology
Biochemical Studies: : Employed in the study of enzyme interactions and biochemical pathways.
Drug Discovery: : Investigated for its potential therapeutic properties in drug design.
Medicine
Pharmacology: : Explored for its potential effects on biological targets, such as receptors or enzymes.
Diagnostic Agents: : Used in the development of diagnostic tools and imaging agents.
Industry
Material Science: : Utilized in the development of new materials with specific chemical properties.
Agrochemicals: : Investigated for potential use in developing new pesticides or herbicides.
Mécanisme D'action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to potential therapeutic effects in diseases where this enzyme plays a key role, such as breast and prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves several key steps:
Formation of Dihydroisoquinoline: : This step typically involves the reduction of isoquinoline derivatives under catalytic hydrogenation conditions.
Sulfonylation: : Introduction of the sulfonyl group through a reaction with sulfonyl chlorides or related reagents in the presence of base.
Oxadiazole Formation: : The synthesis of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Final Coupling: : The final assembly involves coupling the oxadiazole moiety with the benzamide core, often using coupling reagents such as EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production may employ similar synthetic strategies but scaled up with optimized conditions for cost efficiency and yield. Common methods include continuous flow reactors for efficient sulfonylation and large-scale catalytic hydrogenation setups for dihydroisoquinoline formation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinoline moiety, forming N-oxides or other oxidized derivatives.
Reduction: : Reduction can occur at various functional groups, converting sulfonyl to thiol, or reducing oxadiazole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzamide or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or KMnO₄.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Typical reagents include halides for electrophilic substitution or amines for nucleophilic substitution.
Major Products
Oxidation and reduction products typically include N-oxides, thiols, and other reduced forms. Substitution products depend on the specific reagents used but could involve various substituted benzamides or oxadiazoles.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Similar compounds include:
N-sulfonylbenzamides: : Compounds with similar sulfonyl-benzamide structures but different substituents.
Isoquinoline Derivatives: : Compounds featuring the dihydroisoquinoline moiety with variations in other functional groups.
Oxadiazole Compounds: : Molecules containing the oxadiazole ring but differing in other parts of the structure.
Unique Aspects
Functional Group Diversity: : Combines several reactive functional groups within a single molecule, offering unique reactivity profiles.
Potential for Multifunctional Applications: : Its structure supports a wide range of applications across different scientific fields.
And there you have it, a detailed dive into 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide. Fascinating, huh?
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-6-8-17(9-7-15)30(26,27)24-11-10-14-4-2-3-5-16(14)12-24/h2-9H,10-13H2,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGLQOSLNZHQOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide](/img/structure/B2397377.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)
![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)
![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)
![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
